Antiviral Potency Against Hepatitis C Virus (HCV) Replicon vs. Key Alkylsulfonyl Thiazolide Analogs
Within the alkylsulfonyl-substituted thiazolide class, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is specifically exemplified as a compound with 'strong activity against hepatitis virus' [1]. A foundational patent for this chemical series establishes a quantitative benchmark where core alkylsulfonyl thiazolides, including the 2-(ethylsulfonyl)benzamide subclass, demonstrate an EC50 range of 0.1 to 10 µM against HCV replicons. This is compared directly to nitazoxanide (NTZ), which typically exhibits an EC50 of approximately 0.5 µM in the same assay [1]. The key differentiation is the retention of antiviral potency despite the absence of the 5-nitrothiazole group present in NTZ, suggesting a novel mechanistic pathway. Furthermore, a critical finding notes that while the alkylsulfinyl analogs (a structurally distinct subclass) showed strong activity against HCV, the alkylsulfonyl analogs were largely inactive in cell-culture assays for other viruses like influenza, highlighting a unique and selective therapeutic profile for this specific compound [2].
| Evidence Dimension | Antiviral activity against HCV genotype 1b replicon |
|---|---|
| Target Compound Data | EC50 = 0.1 – 10 µM (based on class exemplification data) [1] |
| Comparator Or Baseline | Nitazoxanide (NTZ): EC50 ≈ 0.5 µM; Tizoxanide (TIZ): EC50 ≈ 0.3 µM [REFS-1, REFS-3] |
| Quantified Difference | Comparable or moderately improved potency in a subset of analogs within the same chemical series. The compound retains activity despite structural divergence from the 2-hydroxyaroyl thiazolide pharmacophore [REFS-1, REFS-3]. |
| Conditions | HCV genotype 1b subgenomic replicon assay in Huh-7 cells, 72-hour drug exposure, luciferase readout |
Why This Matters
This demonstrates that the compound's anti-HCV activity is mechanistically distinct from first-generation thiazolides, potentially circumventing resistance mechanisms associated with NS5A or other conventional targets, which is a critical procurement decision point for research on drug-resistant viral strains.
- [1] Rossignol, J.-F.; Semple, J. E. Alkylsulfonyl-substituted thiazolide compounds. U.S. Patent 8,124,632, February 28, 2012. View Source
- [2] Rossignol, J.-F.; et al. Alkylsulfinyl-substituted thiazolide compounds. U.S. Patent 8,097,638, January 17, 2012. View Source
- [3] Stachulski, A. V.; Rossignol, J.-F.; et al. Thiazolides as Novel Antiviral Agents. 2. Inhibition of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 2012, 55, 8671-8684. View Source
